molecular formula C12H12N2O B2636761 4-(1H-indol-3-yl)pyrrolidin-2-one CAS No. 27008-33-9

4-(1H-indol-3-yl)pyrrolidin-2-one

Cat. No. B2636761
CAS RN: 27008-33-9
M. Wt: 200.241
InChI Key: PHCXTECEHWWWEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-(1H-indol-3-yl)pyrrolidin-2-one” is a compound that has been mentioned in various scientific literature . It is not intended for human or veterinary use and is available for research use only.


Synthesis Analysis

The synthesis of 3-pyrrolidin-2-yl-1H-indoles, which are structurally similar to “4-(1H-indol-3-yl)pyrrolidin-2-one”, has been reported in the literature . The synthesis involves photocatalyzed decarboxylative coupling and Friedel–Crafts alkylation reactions . The protocol involves C–H functionalization, switching formation of two products, room-temperature conditions, low photocatalyst loadings, without strong oxidant, and moderate to excellent yields .


Chemical Reactions Analysis

The synthesis of 3-pyrrolidin-2-yl-1H-indoles involves photocatalyzed decarboxylative coupling and Friedel–Crafts alkylation reactions . This suggests that “4-(1H-indol-3-yl)pyrrolidin-2-one” might also be involved in similar chemical reactions.

Scientific Research Applications

Crystal Structure and Molecular Interactions

The crystal structure and molecular interactions of compounds related to 4-(1H-indol-3-yl)pyrrolidin-2-one have been extensively studied. For example, Venkateshan et al. (2019) investigated the crystal structure and intermolecular interactions of pyridine derivatives, revealing details about their conformation and molecular docking potential with the enzyme Nicotinamidephosphoribosyltransferase (NAMPT) (Venkateshan et al., 2019).

Synthesis and Structural Analysis

Sadovoy et al. (2011) explored the regioselective synthesis of 1-alkyl-5-(indol-3-yl)pyrrolidin-2-ones, providing insights into the synthesis processes of similar compounds (Sadovoy et al., 2011). Additionally, the crystal structure of related compounds, such as 3′-(1H-indole-3-carbonyl)-1′-methyl-2-oxo-4′-(4-oxo-4H-chromen-3-yl)spiro[indoline-3,2′-pyrrolidine]-3′-carbonitrile, has been studied, providing further structural insights (Savithri et al., 2015).

Antitumor Activity

Carbone et al. (2013) synthesized nortopsentin analogues, including 1H-pyrrolo[2,3-b]pyridine derivatives, demonstrating their antitumor activity in experimental models of diffuse malignant peritoneal mesothelioma (Carbone et al., 2013).

Natural Derived Pigment Applications

Ishani et al. (2021) discussed the applications of naturally derived pigments related to 4-(1H-indol-3-yl)pyrrolidin-2-one in various industries, highlighting its potential in textiles, medicine, and cosmetics (Ishani et al., 2021).

Synthesis and Biological Activity of Derivatives

Yanni (2016) synthesized new bisindole derivatives, emphasizing their pharmacological activities, which include antimicrobial and antitumor properties (Yanni, 2016).

Gold(I)-Catalyzed Synthesis

Miaskiewicz et al. (2016) demonstrated the gold(I)-catalyzed synthesis of polysubstituted pyrrolin-4-ones, highlighting the efficient synthesis process of compounds related to 4-(1H-indol-3-yl)pyrrolidin-2-one (Miaskiewicz et al., 2016).

properties

IUPAC Name

4-(1H-indol-3-yl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c15-12-5-8(6-14-12)10-7-13-11-4-2-1-3-9(10)11/h1-4,7-8,13H,5-6H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHCXTECEHWWWEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1=O)C2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1H-indol-3-yl)pyrrolidin-2-one

Citations

For This Compound
3
Citations
M Boisbrun, L Jeannin, L Toupet… - European Journal of …, 2000 - Wiley Online Library
Condensation between indole, Meldrum’s acid, and benzyloxycarbonylacetaldehyde or aminoacetaldehyde derivatives yielded trimolecular adducts 7a−c. The latter were cyclized to …
E Dardennes, Á Kovács-Kulyassa, M Boisbrun… - Tetrahedron …, 2005 - Elsevier
A diastereoselective synthesis, using the Yonemitsu-type trimolecular condensation as the key step, has been used for the preparation of 3,4-heterocycle(furanone-, pyrrolidinone- and …
Number of citations: 33 www.sciencedirect.com
M Boisbrun, E Vassileva, M Raoul, JY Laronze… - Monatshefte für Chemie …, 2003 - Springer
In view of finding new 5-HT 6 receptor ligands various β-acetamido substituted tryptamine and N,N-dimethyltryptamine derivatives were synthesized from a common intermediate. A …
Number of citations: 11 link.springer.com

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